3,4-Dicaffeoylquinic acid

Übersicht

Beschreibung

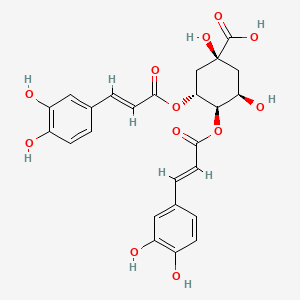

3,4-Dicaffeoylquinic acid (3,4-DCQA) is a polyphenol compound found in many plants, including citrus fruits, apples, and coffee. It is a derivative of caffeic acid and has been studied for its potential pharmacological activities. It is also known as Isochlorogenic acid B .

Synthesis Analysis

The transcription factor AtMYB11 regulates the biosynthesis of 3,4-Dicaffeoylquinic acid. Constitutive expression of AtMYB11 enhances the expression of genes in the phenylpropanoid biosynthesis pathway, resulting in the accumulation of flavonoids and chlorogenic acid in tobacco and tomato plants .Molecular Structure Analysis

The molecular formula of 3,4-Dicaffeoylquinic acid is C25H24O12 . It has a caffeoyl moiety attached with a hexacyclic quinic acid in its structure .Chemical Reactions Analysis

3,4-Dicaffeoylquinic acid is a reactive phenolic compound that has been shown to have antibacterial efficacy in vitro . The compound also inhibits the activity of a number of enzymes, including both matrix metalloproteinase and carbohydrate ester .Physical And Chemical Properties Analysis

3,4-Dicaffeoylquinic acid is a solid compound with an off-white to light yellow color . It has a molecular weight of 516.45 . It is slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen

Metabolic Profiling and Health Benefits

- Metabolic Profiling in Rats: Zhao et al. (2021) developed a method using ultra-high performance liquid chromatography and linear ion trap-orbitrap mass spectrometry to identify the metabolites of 3,4-dicaffeoylquinic acid (3,4-DiCQA) in rats. They identified 67 metabolites and concluded that the major metabolic reactions of 3,4-DiCQA in vivo include hydrolysis, methylation, hydrogenation, hydration, dehydroxylation, dehydrogenation, sulphate conjunction, and glucuronide conjunction. This research highlights the complex metabolism of 3,4-DiCQA and its various biological activities such as antioxidant, anti-inflammatory, antibacterial, antiviral, anticancer, hypoglycemic, hypotensive, and hepatoprotective effects (Zhao et al., 2021).

Antiviral Properties

- Anti-Hepatitis B Activity: Wu et al. (2012) explored the anti-hepatitis B activity of 3,4-O-dicaffeoylquinic acid isolated from Laggera alata. The compound demonstrated significant inhibition of hepatitis B virus surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) production in vitro and in vivo, suggesting potential antiviral properties against hepatitis B virus (Wu et al., 2012).

Antioxidant and Neuroprotective Effects

- Influence on Radical Scavenging Properties: Makola et al. (2016) conducted a study to compare the antioxidant properties of geometrical isomers of 3,5-dicaffeoylquinic acid (diCQA), including the trans–trans isomer found in nature and the cis isomers arising from UV-radiation. The study concluded that all isomers are potent radical scavengers, with the trans–trans isomer showing comparable antioxidant activity to gallic acid, a commercially available antioxidant (Makola et al., 2016).

Therapeutic Applications

- Potential in Diabetes Management: El-Askary et al. (2022) investigated the protective effects of dicaffeoylquinic acids from Artemisia annua L. leaves against diabetes and its complications. The compounds demonstrated significant inhibition of enzymes relevant to diabetes management and possessed powerful antioxidant effects, suggesting their potential as therapeutic agents for managing diabetes and its complications (El-Askary et al., 2022).

Dermatological Benefits

- Promotion of Melanin Synthesis: Mamat et al. (2017) evaluated the effect of isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid, on melanin synthesis in B16 cells. The study found that this compound upregulated melanin production and tyrosinase activity, suggesting its potential use in treating skin depigmentation (Mamat et al., 2017).

Wirkmechanismus

3,4-Dicaffeoylquinic acid has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties . It exerts apoptosis-mediated cytotoxicity and α-glucosidase inhibitory effects . It possesses a unique mechanism of anti-influenza viral activity, that is, enhancing viral clearance by increasing TRAIL . The upregulation of HO-1 may contribute to the anti-HBV effect of this compound by reducing the stability of the HBV core protein, which blocks the refill of nuclear HBV cccDNA .

Eigenschaften

IUPAC Name |

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-PSEXTPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4,5-Dicaffeoylquinic acid | |

CAS RN |

14534-61-3, 89886-31-7 | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 - 238 °C | |

| Record name | 3,4-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

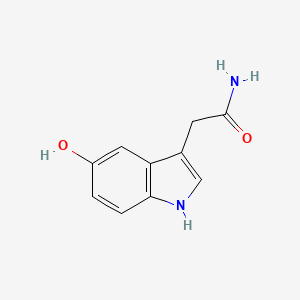

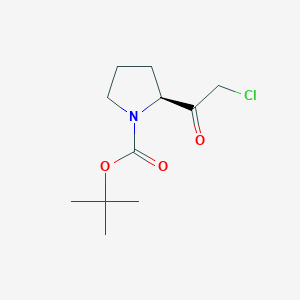

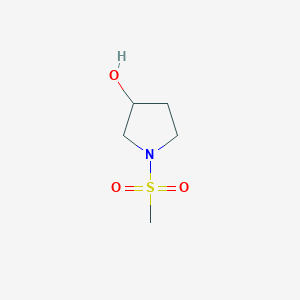

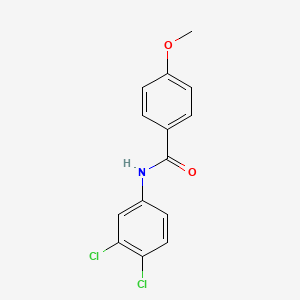

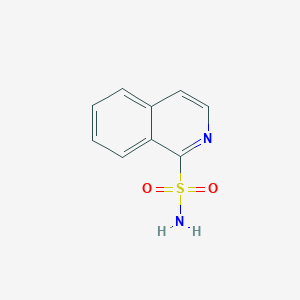

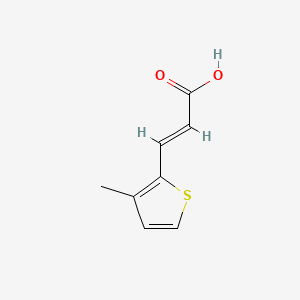

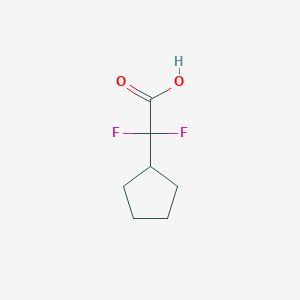

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid](/img/structure/B3417223.png)